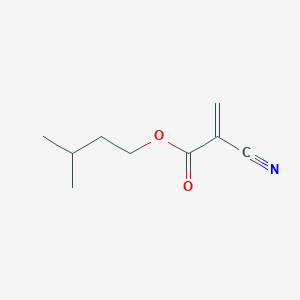

Isoamyl 2-cyanoacrylate

Description

Structure

3D Structure

Properties

CAS No. |

19475-26-4 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-methylbutyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 |

InChI Key |

GASDVTHQNCFANM-UHFFFAOYSA-N |

SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Canonical SMILES |

CC(C)CCOC(=O)C(=C)C#N |

Other CAS No. |

19475-26-4 |

Synonyms |

isoamyl 2-cyanoacrylate isoamyl cyanoacrylate isopentyl cyanoacrylate |

Origin of Product |

United States |

Foundational & Exploratory

Isoamyl 2-Cyanoacrylate: A Comprehensive Technical Guide

CAS Number: 19475-26-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoamyl 2-cyanoacrylate, a monomer widely utilized in medical and pharmaceutical applications as a tissue adhesive. This document details its chemical and physical properties, synthesis, mechanism of action, and extensive clinical applications, with a focus on data presentation and experimental protocols for professionals in research and drug development.

Chemical and Physical Properties

This compound is the isopentyl ester of 2-cyanoacrylic acid.[1][2] It is a colorless liquid monomer with the chemical formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol .[2] Key physical and chemical properties are summarized in the table below. The longer ester chain of this compound compared to shorter-chain cyanoacrylates, such as ethyl or butyl esters, results in a more flexible and biocompatible polymer upon curing, with reduced tissue toxicity.[3]

| Property | Value | Reference |

| CAS Number | 19475-26-4 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [2] |

| IUPAC Name | 3-methylbutyl 2-cyanoprop-2-enoate | [2] |

| Boiling Point | 244.5±23.0 °C (Predicted) | |

| Density | 0.9795 g/cm³ | |

| Appearance | Colorless liquid |

Synthesis of this compound

The industrial synthesis of this compound, like other alkyl cyanoacrylates, is primarily achieved through a Knoevenagel condensation reaction.[4] This process involves the reaction of isoamyl cyanoacetate with formaldehyde in the presence of a basic catalyst.[4][5] The reaction initially forms a prepolymer that is then subjected to pyrolysis (thermal cracking) to yield the monomeric this compound.[4] The monomer is subsequently purified by distillation.[4] It is crucial for biomedical applications that the final product has a low moisture content and is free of impurities.

References

- 1. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 2. This compound | C9H13NO2 | CID 29626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ctdt.co.in [ctdt.co.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Properties of Isoamyl 2-Cyanoacrylate

Abstract: This document provides a comprehensive technical overview of isoamyl 2-cyanoacrylate, a monomer widely recognized for its application as a medical tissue adhesive.[1][2] Intended for researchers, scientists, and professionals in drug development, this guide details the molecule's structural characteristics, physicochemical properties, synthesis, and polymerization mechanism. Key data is presented in structured tables for clarity, and detailed protocols for its synthesis and application are provided. The guide also includes graphical representations of its structure, synthesis pathway, and polymerization process to facilitate a deeper understanding of its chemical behavior and function as a biocompatible adhesive.

Molecular Structure and Identification

This compound, also known as isopentyl 2-cyanoacrylate, is an ester of 2-cyanoacrylic acid.[3][4] Its structure consists of an isoamyl (or isopentyl) group linked via an ester bond to a vinyl group which is substituted with a nitrile (cyano) group. This unique arrangement of functional groups, particularly the electron-withdrawing cyano and ester groups on the same carbon atom of the double bond, makes the molecule highly susceptible to nucleophilic attack, which is the basis for its rapid polymerization.[5] The molecule is achiral.[6][7]

The fundamental identifiers and structural representations for this compound are summarized in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylbutyl 2-cyanoprop-2-enoate | [3][8] |

| CAS Number | 19475-26-4 | [3][9][10] |

| Molecular Formula | C₉H₁₃NO₂ | [3][8][11] |

| SMILES | CC(C)CCOC(=O)C(=C)C#N | [3][6][8][11] |

| InChI | InChI=1S/C9H13NO2/c1-7(2)4-5-12-9(11)8(3)6-10/h7H,3-5H2,1-2H3 | [3][6][8][11] |

| InChIKey | GASDVTHQNCFANM-UHFFFAOYSA-N |[3][6][8][11] |

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior as a liquid monomer and its performance as a polymerized adhesive. The longer isoamyl side-chain, compared to shorter-chain cyanoacrylates like ethyl or methyl, results in lower toxicity and a less exothermic polymerization reaction, making it more suitable for medical applications.[12]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.20 g/mol | [3][9] |

| Monoisotopic Mass | 167.094628657 Da | [3] |

| Density | 0.988 g/cm³ | [9] |

| Boiling Point | 244.5 °C at 760 mmHg | [9] |

| Flash Point | 107.2 °C | [9] |

| Refractive Index | 1.444 | [9] |

| XLogP3 (Predicted) | 2.3 |[11] |

Synthesis and Reactivity

Synthesis Pathway

The industrial synthesis of alkyl 2-cyanoacrylates, including the isoamyl variant, is primarily achieved through a Knoevenagel condensation reaction.[13] This process involves reacting isoamyl cyanoacetate with formaldehyde (or a formaldehyde precursor like paraformaldehyde) in the presence of a basic catalyst.[13][14] The reaction produces a polymer intermediate which is then subjected to thermal depolymerization (pyrolysis) under acidic conditions to yield the final high-purity monomer.[14] Inhibitors are added to prevent premature polymerization of the monomer during this final stage and during storage.

Polymerization Mechanism

This compound functions as a tissue adhesive through a rapid anionic polymerization process.[5][15] The reaction is initiated by weak bases or nucleophiles, such as hydroxyl ions (OH⁻) present in ambient moisture on tissue surfaces.[2][5][16]

-

Initiation: A nucleophile attacks the electron-deficient β-carbon of the acrylate double bond, breaking the bond and forming a resonance-stabilized carbanion.[5]

-

Propagation: The newly formed carbanion acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains.[5]

-

Termination: The chain reaction ceases when the growing carbanion is neutralized, often by an acidic species or chain transfer.

The polymerization is exothermic and occurs within seconds of application, creating a strong, waterproof film that holds tissue edges together.[1][2]

Experimental Protocols

Representative Synthesis Protocol

This protocol is a generalized representation of the Knoevenagel condensation method for producing this compound.

-

Reaction Setup: Equip a reaction vessel with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap for azeotropic water removal.

-

Charging Reactants: Charge the vessel with isoamyl cyanoacetate, a solvent (e.g., toluene), and a formaldehyde source such as paraformaldehyde.

-

Catalysis: Add a basic catalyst (e.g., piperidine) to the mixture.

-

Condensation: Heat the mixture to reflux. The water formed during the condensation is continuously removed via the Dean-Stark trap. Monitor the reaction until the theoretical amount of water has been collected.

-

Intermediate Isolation: Cool the reaction mixture. The resulting product is a viscous polymer intermediate. The solvent is typically removed under reduced pressure.

-

Pyrolysis: Add polymerization inhibitors (e.g., P₂O₅ and a radical inhibitor like hydroquinone) to the polymer intermediate. Heat the mixture under high vacuum.

-

Distillation: The this compound monomer is formed via depolymerization and distills over. Collect the monomer distillate, which should be a clear, colorless liquid.

-

Stabilization: Add further inhibitors to the purified monomer to ensure shelf stability. Store in a low-moisture environment.

In-Situ Polymerization Protocol (Simulated Clinical Application)

This protocol describes the method of applying the monomer to induce polymerization for wound closure.[2][12][17]

-

Wound Preparation: Ensure the wound edges are clean, dry, and properly approximated. Hemostasis should be achieved prior to application.

-

Monomer Application: Using a suitable applicator (e.g., single-use ampoule with dropper tip), apply a thin, even layer of liquid this compound monomer along the length of the apposed wound edges.[17][18]

-

Polymerization: Hold the wound edges together for approximately 15-60 seconds.[2] Contact with moisture on the tissue surface will initiate polymerization.[2] The adhesive will turn from a clear liquid to an opaque, solid film, signifying the completion of the process.[2][17]

-

Post-Application: A second layer may be applied after the first has fully set to increase the strength of the bond.[12] No secondary dressing is typically required, as the polymerized film is itself waterproof and bacteriostatic.[2][12]

General Spectroscopic Analysis

To confirm the identity and purity of synthesized this compound, standard spectroscopic analyses are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. Samples are dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should show characteristic peaks for the protons on the isoamyl group, as well as the two distinct protons on the vinyl group.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A thin film of the liquid monomer is placed on a salt plate (e.g., NaCl). The spectrum should exhibit strong absorption bands corresponding to the C≡N stretch (nitrile), C=O stretch (ester), and C=C stretch (alkene).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.[11]

Conclusion

This compound is a highly functional monomer with a molecular structure optimized for rapid, moisture-initiated anionic polymerization. Its physicochemical properties, particularly those conferred by the isoamyl ester group, render it biocompatible and effective for use as a topical tissue adhesive in a variety of surgical and medical settings. A thorough understanding of its synthesis, reactivity, and structural components is essential for its application in research and the development of new biomedical devices and therapeutic approaches.

References

- 1. Iso Amyl 2 Cyanoacrylate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. Evaluation of this compound tissue adhesive in management of pediatric lacerations: An alternative to suturing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H13NO2 | CID 29626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 19475-26-4, this compound: more information. [ww.chemblink.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. scitoys.com [scitoys.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 19475-26-4 [chemicalbook.com]

- 11. PubChemLite - this compound (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 12. ctdt.co.in [ctdt.co.in]

- 13. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20050197421A1 - Process for preparation of cyanoacrylate compositions - Google Patents [patents.google.com]

- 15. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. medbayint.com [medbayint.com]

A Comprehensive Technical Guide to the Synthesis of Isoamyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of isoamyl 2-cyanoacrylate, a valuable monomer in the formulation of tissue adhesives and other medical materials. This document outlines the core synthetic methodology, experimental protocols, and relevant data for researchers and professionals in drug development and materials science. This compound is recognized for its biocompatibility and bacteriostatic properties, making it a subject of interest in advanced medical applications.[1]

Introduction to this compound

This compound is an ester of 2-cyanoacrylic acid, belonging to the family of cyanoacrylates, which are well-known for their rapid polymerization in the presence of moisture. This property makes them highly effective as instant adhesives. The isoamyl ester, in particular, is noted for its use in medical and dental applications as a tissue adhesive for wound closure.[1][2] Its longer alkyl chain compared to methyl or ethyl esters results in a slower degradation rate and a more flexible bond, which is often desirable in biological applications.

Core Synthesis: The Knoevenagel Condensation

The primary and most established method for synthesizing 2-cyanoacrylates is the Knoevenagel condensation. This reaction involves the condensation of an alkyl cyanoacetate with formaldehyde, typically in the presence of a basic catalyst.[3][4][5] The reaction proceeds through the formation of a polymer intermediate, which is then thermally "cracked" (depolymerized) and distilled to yield the pure monomer.

The overall reaction for the synthesis of this compound is as follows:

Isoamyl cyanoacetate + Formaldehyde → Poly(this compound) → this compound

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for other alkyl 2-cyanoacrylates.

Materials:

-

Isoamyl cyanoacetate

-

Paraformaldehyde (as a source of formaldehyde)

-

Piperidine (catalyst)

-

Toluene (solvent for azeotropic removal of water)

-

Hydroquinone (polymerization inhibitor)

-

Phosphorus pentoxide (dehydrating agent and polymerization inhibitor)

-

Methanol (for purification of the polymer intermediate)

Procedure:

-

Reaction Setup: A reaction flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap for the azeotropic removal of water.

-

Charging the Reactor: The flask is charged with isoamyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and toluene.

-

Condensation Reaction: The mixture is heated to reflux. The water produced during the condensation reaction is collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water has been collected.

-

Formation of the Polymer Intermediate: After the reaction is complete, the toluene is removed under reduced pressure. The resulting viscous residue is a low-molecular-weight polymer of this compound.

-

Purification of the Polymer: The crude polymer is dissolved in a minimal amount of warm methanol and then cooled to precipitate the purified polymer. The solid polymer is collected by filtration and dried.

-

Depolymerization (Cracking) and Distillation: The purified polymer is mixed with a polymerization inhibitor such as hydroquinone and phosphorus pentoxide. The mixture is heated under high vacuum. The polymer "cracks" back to the monomer, which is then distilled and collected in a receiving flask containing a stabilizer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of alkyl 2-cyanoacrylates via Knoevenagel condensation. Please note that these are typical values, and actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Isoamyl Cyanoacetate | 1.0 eq | Adapted from[5] |

| Paraformaldehyde | 1.1 eq | Adapted from[5] |

| Piperidine (catalyst) | 0.05 eq | Adapted from[5] |

| Reaction Conditions | ||

| Solvent | Toluene | Adapted from[5] |

| Temperature | Reflux (approx. 110 °C) | Adapted from[5] |

| Reaction Time | 4-6 hours | Adapted from[5] |

| Yield and Purity | ||

| Typical Yield | 70-85% | Illustrative |

| Purity (post-distillation) | >99% | Illustrative |

| Characterization Data (Representative for Alkyl 2-Cyanoacrylates) | ||

| ¹H NMR (CDCl₃, 400 MHz) | ||

| δ (ppm) | Assignment | |

| 6.85 (s, 1H) | =CH₂ | |

| 6.45 (s, 1H) | =CH₂ | |

| 4.30 (t, 2H) | -OCH₂- | |

| 1.70 (m, 2H) | -CH₂- | |

| 1.55 (m, 1H) | -CH(CH₃)₂ | |

| 0.95 (d, 6H) | -CH(CH₃)₂ | |

| IR (thin film, cm⁻¹) | ||

| 2235 | C≡N stretch | |

| 1740 | C=O stretch (ester) | |

| 1615 | C=C stretch | |

| 1250 | C-O stretch (ester) |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Evaluation of this compound tissue adhesive in management of pediatric lacerations: An alternative to suturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graft uptake rates with isoamyl-2-cyanoacrylate in myringoplasty procedures: a 10-year retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Water extract of onion catalyzed Knoevenagel condensation reaction: an efficient green procedure for synthesis of α-cyanoacrylonitriles and α-cyanoacrylates [ajgreenchem.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Anionic Polymerization Mechanism of Isoamyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the anionic polymerization of isoamyl 2-cyanoacrylate. A thorough understanding of this mechanism is paramount for the application of this monomer in various fields, including the development of advanced medical adhesives and drug delivery systems. While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide leverages data from closely related alkyl 2-cyanoacrylates to provide a detailed understanding of the polymerization process.

The Anionic Polymerization Mechanism of Alkyl 2-Cyanoacrylates

The remarkable adhesive properties of this compound stem from its rapid polymerization upon exposure to even weak nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the cyano and ester groups attached to the α-carbon of the vinyl monomer. This electronic configuration renders the β-carbon highly susceptible to nucleophilic attack, which initiates the polymerization cascade. The primary mechanism for this rapid polymerization is anionic chain-growth polymerization.[1]

The anionic polymerization of this compound proceeds in three main stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where a nucleophile attacks the electrophilic β-carbon of the this compound monomer. This results in the formation of a carbanion at the α-carbon, which is stabilized by resonance through the adjacent cyano and ester groups.[2][3] Common initiators for this process are weak bases, with water being a ubiquitous initiator in practical applications.[1] Other nucleophiles such as amines, phosphines, and alkoxides can also initiate polymerization.[2][3]

When a neutral nucleophile, like a tertiary amine or phosphine, initiates the polymerization, a zwitterionic species is formed.[2] This zwitterion contains both a positively charged ammonium or phosphonium ion and a negatively charged carbanion.

Propagation

The carbanion generated during initiation is a potent nucleophile that rapidly attacks the β-carbon of another monomer molecule. This process repeats, leading to the rapid growth of the polymer chain.[2] The propagation rate for alkyl 2-cyanoacrylates is exceptionally high, contributing to their characteristic "instant adhesive" properties. For instance, the propagation rate coefficient (k_p) for n-butyl 2-cyanoacrylate in tetrahydrofuran (THF) at 20°C has been reported to be in the range of 10^6 L·mol⁻¹·s⁻¹.[2]

Termination

Termination of the growing polymer chain can occur through several mechanisms. In the presence of acidic protons, the propagating carbanion can be neutralized, leading to a "dead" polymer chain.[2] Chain transfer to monomer or solvent can also occur, where a proton is abstracted from a monomer or solvent molecule, terminating one chain and initiating a new one.

Quantitative Data on Alkyl 2-Cyanoacrylate Polymerization

While specific quantitative kinetic data for the anionic polymerization of this compound is scarce in the literature, data for other alkyl 2-cyanoacrylates provides valuable insights into the expected behavior. The following tables summarize key kinetic parameters for the polymerization of related monomers.

| Parameter | Monomer | Initiator/Conditions | Value | Reference |

| Propagation Rate Coefficient (k_p) | n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts in THF at 20°C | ~10⁶ L·mol⁻¹·s⁻¹ | [2] |

| Propagation Rate Coefficient (k_p) | Ethyl 2-cyanoacrylate | Radical polymerization with 7.0 wt% acetic acid at 30°C | 1622 L·mol⁻¹·s⁻¹ | [2] |

| Termination Rate Coefficient (k_t) | Ethyl 2-cyanoacrylate | Radical polymerization with 7.0 wt% acetic acid at 30°C | 4.11 x 10⁸ L·mol⁻¹·s⁻¹ | [2] |

Note: The data for ethyl 2-cyanoacrylate pertains to radical polymerization, which is a different mechanism but provides context for the monomer's reactivity.

The molecular weight of the resulting poly(alkyl 2-cyanoacrylate) is typically high, often in the range of 10⁵ to 10⁷ g·mol⁻¹.[2] The molecular weight and polydispersity index (PDI) are crucial parameters that influence the physical and mechanical properties of the polymer and are typically determined by Gel Permeation Chromatography (GPC).

| Polymer Property | Typical Range |

| Number-Average Molecular Weight (M_n) | 10⁵ - 10⁷ g·mol⁻¹ |

| Polydispersity Index (PDI) | 1.5 - 3.0 (can be broader depending on conditions) |

Experimental Protocols

The following are detailed methodologies for key experiments related to the anionic polymerization of this compound and the characterization of the resulting polymer.

Anionic Polymerization of this compound in Solution

This protocol describes a general procedure for the solution polymerization of this compound using a weak base as an initiator.

Materials:

-

This compound monomer (stabilized)

-

Anhydrous tetrahydrofuran (THF)

-

Initiator solution (e.g., a dilute solution of a tertiary amine like triethylamine in THF)

-

Methanol (for quenching)

-

Nitrogen or Argon gas supply

-

Schlenk line or glove box for inert atmosphere techniques

-

Glassware (Schlenk flask, syringes)

Procedure:

-

Monomer Purification: If necessary, remove the acidic stabilizer from the this compound monomer by passing it through a short column of basic alumina.

-

Solvent Preparation: Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere.

-

Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

-

Monomer Addition: Add a known amount of purified this compound monomer to the Schlenk flask via a syringe.

-

Solvent Addition: Add the desired volume of anhydrous THF to the flask to achieve the target monomer concentration.

-

Initiation: While stirring vigorously, rapidly inject the initiator solution into the monomer solution. The polymerization is typically very fast and may result in a noticeable increase in viscosity or precipitation of the polymer.

-

Quenching: After the desired reaction time, quench the polymerization by adding an excess of methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

This protocol outlines the procedure for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of poly(this compound).

Materials and Equipment:

-

Poly(this compound) sample

-

HPLC-grade tetrahydrofuran (THF)

-

Polystyrene standards of known molecular weights

-

GPC system equipped with a refractive index (RI) detector

-

GPC columns suitable for the expected molecular weight range

-

Syringe filters (0.2 or 0.45 µm PTFE)

-

Autosampler vials

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried poly(this compound) and dissolve it in 1 mL of THF in a vial. Gently agitate until the polymer is fully dissolved.[1]

-

Filtration: Filter the polymer solution through a syringe filter into a clean autosampler vial to remove any particulate matter.[1]

-

Calibration: Prepare a series of polystyrene standards of known molecular weights in THF and run them through the GPC system to generate a calibration curve.

-

Sample Analysis: Inject the filtered polymer solution into the GPC system.

-

Data Analysis: Using the calibration curve, determine the M_n, M_w, and PDI of the poly(this compound) sample from the resulting chromatogram.[4]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Anionic polymerization mechanism of this compound.

Caption: Zwitterionic polymerization mechanism of this compound.

Caption: Experimental workflow for GPC analysis of poly(this compound).

References

An In-depth Technical Guide to the Radical Polymerization of Isoamyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical polymerization of isoamyl 2-cyanoacrylate, a monomer of significant interest in the development of advanced biomedical materials. While this compound, like other alkyl 2-cyanoacrylates, predominantly undergoes rapid anionic polymerization in the presence of even weak bases, controlled radical polymerization offers a pathway to polymers with potentially different architectures and properties, crucial for specialized applications such as drug delivery nanoparticles and novel bioadhesives.[1][2][3][4] This document details the underlying chemistry, experimental protocols, and key quantitative data to facilitate further research and development in this area.

The Chemistry of Radical Polymerization of Alkyl 2-Cyanoacrylates

The defining characteristic of 2-cyanoacrylate monomers is the presence of two electron-withdrawing groups (nitrile and ester) on the α-carbon. This electronic structure renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which is the initiation step for the extremely rapid anionic polymerization.[2][5] To achieve radical polymerization, this anionic pathway must be effectively suppressed.[1][2][3][4]

This is typically accomplished by conducting the polymerization in a strongly acidic medium. The acid acts as an anionic inhibitor, neutralizing any nucleophilic species that could initiate anionic polymerization. With the anionic route blocked, the slower, but more controllable, radical polymerization can proceed, initiated by standard radical initiators.[1][2][3][4]

The general mechanism for the radical polymerization of an alkyl 2-cyanoacrylate is depicted below:

Quantitative Data

Table 1: Radical Polymerization Kinetic Data for Alkyl 2-Cyanoacrylates

| Monomer | kp (L·mol−1·s−1) | kt (L·mol−1·s−1) | Temperature (°C) | Anionic Inhibitor | Method | Reference |

| Ethyl 2-Cyanoacrylate | 1610 - 1622 | 4.04 - 4.11 x 108 | 30 | 0.5 wt% 1,3-propanesultone or 7.0 wt% acetic acid | Rotating Sector | [6] |

| n-Butyl 2-Cyanoacrylate | 226 ± 32 | - | 30 | - | PLP-SEC | [6] |

| Methyl 2-Cyanoacrylate | - | - | 60 | Boron trifluoride acetic acid complex | - | [1] |

kp: Propagation rate coefficient; kt: Termination rate coefficient; PLP-SEC: Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography.

Table 2: Polymer Properties (Typical Values for Alkyl 2-Cyanoacrylates)

| Property | Value | Notes | Reference |

| Molecular Weight (Mn) | 105 - 107 g·mol−1 (anionic) | Radically polymerized cyanoacrylates may have lower molecular weights. Mn is influenced by initiator concentration and reaction conditions. | [1] |

| Polydispersity Index (PDI) | > 1.5 | Typically broad for conventional radical polymerization. Controlled radical polymerization techniques like RAFT can yield lower PDIs. | [3] |

| Thermal Stability | Poor | Poly(alkyl 2-cyanoacrylates) tend to degrade at temperatures slightly above their glass transition temperature via depolymerization. | [2] |

Experimental Protocols

The following protocols are generalized for the radical polymerization of long-chain alkyl 2-cyanoacrylates and can be adapted for this compound.

Monomer Synthesis and Purification

High-purity monomer is crucial for successful and reproducible polymerization. The synthesis of this compound can be adapted from the well-established Knoevenagel condensation method used for other alkyl 2-cyanoacrylates, such as n-butyl 2-cyanoacrylate.[7][8][9]

Materials:

-

Isoamyl cyanoacetate

-

Paraformaldehyde

-

Piperidine hydrochloride (catalyst)

-

Toluene (solvent for azeotropic water removal)

-

Phosphorus pentoxide (for pyrolysis)

-

Hydroquinone (stabilizer)

Procedure:

-

Knoevenagel Condensation: Combine isoamyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene in a reaction flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux to facilitate the condensation reaction and remove the water formed as an azeotrope with toluene.

-

After the reaction is complete (as indicated by the cessation of water collection), remove the solvent under reduced pressure to obtain the crude oligomer.

-

Pyrolysis (Cracking): Add polymerization inhibitors (phosphorus pentoxide and hydroquinone) to the oligomer.

-

Heat the mixture under high vacuum. The oligomer will "crack" to yield the monomer.

-

Purification: The crude monomer is purified by vacuum distillation to remove impurities and residual oligomers.[8][10] The purified monomer should be stored with a stabilizer (e.g., hydroquinone) at low temperature.

Radical Polymerization

Materials:

-

Purified this compound monomer

-

Anionic inhibitor (e.g., methanesulfonic acid (MeSO3H) or acetic acid)

-

Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

Anhydrous solvent (optional, for solution polymerization, e.g., toluene or 1,4-dioxane)

-

Nitrogen or Argon gas

-

Precipitating solvent (e.g., cold methanol)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the this compound monomer in the chosen anhydrous solvent (if applicable).

-

Inhibition of Anionic Polymerization: Add the anionic inhibitor to the solution. The concentration will need to be optimized but is typically in the range of 0.5-1.0 wt%.

-

Initiator Addition: Add the radical initiator (e.g., AIBN). The concentration of the initiator will influence the final molecular weight of the polymer.

-

Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes while stirring in an ice bath. Oxygen is a radical scavenger and must be removed.

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN). Allow the reaction to proceed for the desired time (e.g., 24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

-

Slowly add the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Polymer Characterization

-

Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using standards such as polystyrene or poly(methyl methacrylate).[11]

-

Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Conclusion

The radical polymerization of this compound presents a viable, albeit challenging, alternative to the more common anionic polymerization. By carefully controlling the reaction conditions, particularly through the effective inhibition of the anionic pathway, it is possible to synthesize poly(this compound) with unique properties. This guide provides a foundational framework for researchers to explore this promising area, with the potential to unlock new applications in drug delivery, medical adhesives, and other advanced biomedical fields. Further research is warranted to establish specific kinetic data for this compound and to explore controlled radical polymerization techniques to achieve better control over the polymer architecture.

References

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates [mdpi.com]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Radical Polymerization of Alkyl 2-Cyanoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pure.mpg.de [pure.mpg.de]

An In-Depth Technical Guide to the Stability and Shelf Life of Isoamyl 2-Cyanoacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf life of isoamyl 2-cyanoacrylate monomer, a key component in various medical and pharmaceutical applications, including tissue adhesives and drug delivery systems. Understanding the factors that influence its stability is critical for ensuring product efficacy, safety, and regulatory compliance.

Introduction to this compound

This compound is an ester of cyanoacrylic acid known for its rapid polymerization in the presence of anionic initiators, such as moisture. This property makes it an effective tissue adhesive for wound closure.[1][2] Its longer alkyl chain compared to shorter-chain cyanoacrylates results in a slower degradation rate and reduced histotoxicity, making it more biocompatible for medical use.[3] The stability of the monomer is paramount, as premature polymerization can render the product unusable.

Factors Influencing Monomer Stability

The stability of this compound monomer is influenced by a combination of intrinsic and extrinsic factors. These factors can either initiate premature polymerization or lead to the degradation of the monomer over time.

A logical diagram illustrating the interplay of these factors is presented below.

References

Degradation of Poly(isoamyl 2-cyanoacrylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of poly(isoamyl 2-cyanoacrylate) (PIACA), a biodegradable polymer with significant applications in the medical and pharmaceutical fields, including as a tissue adhesive and a component of drug delivery systems.[1][2] Understanding the degradation profile of PIACA is critical for assessing its biocompatibility, safety, and efficacy in these applications. This document details the primary degradation pathways, the resulting chemical products, factors influencing the degradation rate, and the experimental protocols used for their characterization.

Executive Summary

Poly(this compound) is known to degrade primarily through hydrolytic, enzymatic, and thermal pathways. The principal degradation products are formaldehyde and isoamyl 2-cyanoacetate .[3][4] The rate of degradation and the subsequent release of these products are influenced by several factors, including the polymer's molecular weight, the environmental pH, and the presence of enzymes.[3][5] Longer alkyl chain cyanoacrylates, such as isoamyl, generally exhibit slower degradation rates and lower histotoxicity compared to their shorter-chain counterparts.[1] The cytotoxic effects of poly(alkyl 2-cyanoacrylates) are often attributed to the release of formaldehyde.[6]

Degradation Pathways and Products

The breakdown of the poly(this compound) backbone and its side chains can occur through several mechanisms, each yielding specific degradation products.

Hydrolytic Degradation

In an aqueous environment, the primary degradation mechanism for poly(alkyl 2-cyanoacrylates) is the hydrolytic scission of the polymer chain.[3][4] This process is significantly accelerated under alkaline conditions.[3][4] The proposed mechanism involves the cleavage of the polymer backbone, leading to the formation of formaldehyde and isoamyl 2-cyanoacetate.[3][4]

The general trend observed is that as the homologous series of alkyl cyanoacrylates is ascended, the rate of degradation under neutral conditions decreases.[3][4]

dot

Caption: Hydrolytic degradation pathway of PIACA.

Enzymatic Degradation

In biological systems, enzymatic degradation can also play a significant role. Esterases, for instance, can catalyze the hydrolysis of the ester side chains of the polymer.[5] This results in the formation of isoamyl alcohol and poly(2-cyanoacrylic acid). While the formaldehyde-producing pathway is considered a conventional route, ester hydrolysis represents an alternative enzymatic pathway.[5][7]

dot

Caption: Enzymatic degradation pathway of PIACA.

Thermal Degradation

At elevated temperatures, poly(alkyl 2-cyanoacrylates) can undergo thermal degradation, primarily through a depolymerization or "unzipping" process that reverts the polymer to its monomer, this compound.[8] This is a common degradation pathway for polymers with low ceiling temperatures.

Quantitative Analysis of Degradation Products

While specific quantitative data for poly(this compound) is limited in publicly available literature, the general principles derived from studies on homologous poly(alkyl 2-cyanoacrylates) are presented below. The rate of formaldehyde release is a key parameter in assessing the biocompatibility of these polymers.

Table 1: Factors Influencing the Degradation Rate of Poly(alkyl 2-cyanoacrylates)

| Factor | Effect on Degradation Rate | Reference |

| Alkyl Chain Length | Longer chains (e.g., isoamyl, octyl) lead to a slower degradation rate. | [1] |

| pH | Alkaline conditions significantly increase the rate of hydrolytic degradation. | [3][4] |

| Enzymes | Presence of esterases can accelerate the degradation process. | [5] |

| Polymer Form | Powdery forms of the polymer degrade more quickly than films. | [9] |

Table 2: Summary of Degradation Products and Analytical Methods

| Degradation Product | Analytical Method for Identification/Quantification | Reference |

| Formaldehyde | - Spectrophotometry with chromotropic acid- HPLC with post-column derivatization- Formation of derivatives with 2,4-dinitrophenylhydrazine or dimedone | [3][10] |

| Isoamyl 2-Cyanoacetate | - Inferred as the corresponding alkyl cyanoacetate from hydrolytic degradation studies | [3][4] |

| Isoamyl Alcohol | - Inferred from enzymatic degradation pathway | [5] |

| Poly(2-cyanoacrylic acid) | - Inferred from enzymatic degradation pathway | [5] |

| This compound (Monomer) | - Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | [11] |

Biological Implications of Degradation Products

The degradation products of PIACA can interact with surrounding tissues, influencing the biocompatibility of the material.

Formaldehyde

Formaldehyde is a well-known cytotoxic agent.[6] Its release from degrading poly(alkyl 2-cyanoacrylates) is a primary concern for their use in medical applications. Formaldehyde can induce cellular stress, and at sufficient concentrations, it can affect various signaling pathways, including:

-

YAP/TAZ signaling pathway: Involved in inflammatory responses and mechanosignaling.[12]

-

NF-κB pathway: Plays a role in inflammation, immunity, and cell proliferation.[12]

-

Other pathways: At higher concentrations, formaldehyde can impact pathways related to the cell cycle, DNA repair, and apoptosis, such as ERBB, EGFR, WNT, TGF-β, Hedgehog, and Notch signaling.[7]

dot

Caption: Signaling pathways affected by formaldehyde.

Isoamyl 2-Cyanoacetate and Isoamyl Alcohol

The toxicological profiles of isoamyl 2-cyanoacetate and isoamyl alcohol are less characterized in the context of PIACA degradation. However, high concentrations of isoamyl acetate (a related compound) can cause irritation to the skin, eyes, and respiratory tract.[13] Further research is needed to fully understand the specific biological effects of these degradation products at the concentrations they are released from PIACA in vivo.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PIACA degradation. The following sections outline the core experimental protocols cited in the literature for studying the degradation of poly(alkyl 2-cyanoacrylates).

In Vitro Hydrolytic Degradation Study

This protocol is adapted from general methods described for poly(alkyl 2-cyanoacrylates).[3]

dot

Caption: Workflow for in vitro hydrolytic degradation.

Methodology:

-

Polymer Preparation: Synthesize poly(this compound) and prepare it in the desired form (e.g., powder, film). Dry the polymer to a constant weight.[3]

-

Incubation: Place a known amount of the polymer (e.g., 1 gram) in a vessel with a defined volume of aqueous medium (e.g., 100 mL of distilled water or a buffer solution of a specific pH).[3]

-

Temperature Control: Maintain the vessel at a physiologically relevant temperature, typically 37°C.

-

Sampling: At predetermined time intervals, withdraw aliquots of the aqueous medium for analysis.

-

Analysis: Quantify the concentration of formaldehyde in the collected aliquots. Optionally, the residual polymer can be collected, dried, and analyzed for changes in molecular weight using Gel Permeation Chromatography (GPC).

Quantification of Formaldehyde (Chromotropic Acid Method)

This spectrophotometric method is a classic approach for determining formaldehyde concentration.[3]

Methodology:

-

Reagent Preparation: Prepare a 10% aqueous solution of chromotropic acid (1,8-dihydroxy-3,6-disulfonic acid).

-

Sample Reaction: In a suitable reaction vessel (e.g., Kjeldahl digestion flask), mix 0.5 mL of the sample aliquot with 0.5 mL of the 10% chromotropic acid reagent.[3]

-

Acid Addition: Carefully add 5 mL of concentrated sulfuric acid while continuously shaking the mixture.[3]

-

Color Development: Allow the reaction to proceed for a set amount of time for the color to develop.

-

Spectrophotometry: Measure the absorbance of the solution at 570 nm using a spectrophotometer.[3]

-

Quantification: Determine the formaldehyde concentration by comparing the absorbance to a standard curve prepared with known concentrations of formaldehyde.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This technique is used to identify the thermal degradation products of the polymer.[11]

dot

Caption: Workflow for Py-GC/MS analysis.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the poly(this compound) is placed into a pyrolysis sample holder.[11]

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 550°C) in an inert atmosphere (e.g., helium).[14] This causes the polymer to thermally degrade into smaller, volatile fragments.

-

Gas Chromatography (GC): The volatile degradation products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.[15]

-

Mass Spectrometry (MS): The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the degradation products by comparing them to spectral libraries.[15]

Conclusion

The degradation of poly(this compound) is a multifaceted process that yields primarily formaldehyde and isoamyl 2-cyanoacetate through hydrolysis, and isoamyl alcohol and poly(2-cyanoacrylic acid) through enzymatic action. The rate of this degradation is slower than that of shorter-chain poly(alkyl 2-cyanoacrylates), which is a favorable characteristic for many biomedical applications. However, the release of formaldehyde, a known cytotoxic agent, necessitates careful consideration and thorough biocompatibility testing. The experimental protocols outlined in this guide provide a framework for researchers and developers to systematically evaluate the degradation profile of poly(this compound) and its suitability for its intended use. Further research into the specific biological effects of isoamyl 2-cyanoacetate and isoamyl alcohol will provide a more complete understanding of the biocompatibility of this polymer.

References

- 1. Evaluation of this compound tissue adhesive in management of pediatric lacerations: An alternative to suturing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Efficacy of Iso Amyl 2-Cyanoacrylate Glue in Closure of Extraoral Surgical Wound When Compared with Other Non-Absorbable Suture Materials- A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. afinitica.com [afinitica.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Degradation of poly (isobutyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro toxicity test of 2-cyanoacrylate polymers by cell culture method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. afinitica.com [afinitica.com]

- 9. researchgate.net [researchgate.net]

- 10. pickeringlabs.com [pickeringlabs.com]

- 11. analytix.co.uk [analytix.co.uk]

- 12. biorxiv.org [biorxiv.org]

- 13. nj.gov [nj.gov]

- 14. pstc.org [pstc.org]

- 15. mdpi.com [mdpi.com]

In-Depth Technical Guide: Cytotoxicity of Isoamyl 2-Cyanoacrylate Byproducts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoamyl 2-cyanoacrylate, a long-chain cyanoacrylate ester, is widely utilized in medical and pharmaceutical applications as a tissue adhesive. Its biocompatibility is a critical attribute, intrinsically linked to the cytotoxic potential of its degradation byproducts. This technical guide provides a comprehensive analysis of the cytotoxicity of this compound byproducts, focusing on the primary degradants: formaldehyde and isoamyl cyanoacetate. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key cellular signaling pathways implicated in the cytotoxic response. The central finding is that the longer alkyl chain of this compound results in a slower degradation rate, leading to a reduced concentration of cytotoxic byproducts at any given time and, consequently, lower overall cytotoxicity compared to short-chain cyanoacrylates.

Introduction to Cyanoacrylate Degradation and Cytotoxicity

Cyanoacrylate adhesives polymerize rapidly in the presence of moisture, forming a strong bond. Over time, these polymers undergo degradation through a process of hydrolysis, breaking down into two main byproducts: an alcohol (in this case, isoamyl alcohol) and a cyanoacetate, along with the release of formaldehyde.[1] It is the release of formaldehyde and, to a lesser extent, the cyanoacetate moiety that are the primary drivers of cytotoxicity associated with cyanoacrylate adhesives.[1][2]

The rate of this degradation is inversely proportional to the length of the alkyl chain of the cyanoacrylate monomer.[3] Shorter-chain cyanoacrylates, such as methyl and ethyl 2-cyanoacrylate, degrade rapidly, releasing a higher concentration of byproducts and exhibiting greater cytotoxicity.[4] Conversely, longer-chain cyanoacrylates like this compound degrade more slowly, resulting in a more favorable biocompatibility profile.[5]

Quantitative Cytotoxicity Data

While this compound is generally recognized as having low cytotoxicity, specific quantitative data, such as IC50 values for its direct degradation products, are not extensively available in the public literature. However, the cytotoxicity of its primary byproduct, formaldehyde, and other cyanoacrylates provide a strong basis for comparison and understanding.

Table 1: Comparative in vitro Cytotoxicity of Cyanoacrylates

| Adhesive Type | Alkyl Chain | Cell Line | Assay | Exposure Time | Cell Viability (% of Control) | Key Findings |

| Methyl 2-cyanoacrylate | Methyl | Human Oral Osteoblasts | MTT | - | Significantly lower than control | Exhibited a significant inhibitory zone of 200-500 µm.[3][6] |

| Ethyl 2-cyanoacrylate | Ethyl | Human Oral Osteoblasts | MTT | - | Not significantly different from control | Showed an inhibitory zone of 200-500 µm, but the MTT assay indicated better biocompatibility than methyl 2-cyanoacrylate.[3][6] |

| Ethyl 2-cyanoacrylate | Ethyl | L929 Mouse Fibroblasts | Elution Test | - | - | A 1:10 dilution of the extract resulted in an ~10% decrease in cells, while a 1:1 dilution caused a 30-45% decrease.[7] |

| n-Butyl 2-cyanoacrylate | Butyl | Fibroblasts, Mesothelial cells | Alamar Blue | 24h (Polymerized) | ~70-80% | Showed moderate cytotoxicity.[2] |

| n-Octyl 2-cyanoacrylate | Octyl | Fibroblasts, Mesothelial cells | Alamar Blue | 24h (Polymerized) | ~80-90% | Demonstrated the best biocompatibility among the tested cyanoacrylates.[2] |

Table 2: Cytotoxicity of Formaldehyde

| Cell Line | Assay | IC50 Value | Key Findings |

| HepG2 (Human Hepatocellular Carcinoma) | MTS | ~103.8 µg/mL | Found to be more sensitive to formaldehyde than A549 and skin fibroblast cells. |

| A549 (Human Lung Carcinoma) | MTS | ~198.4 µg/mL | Exhibited moderate sensitivity to formaldehyde. |

| Skin Fibroblasts | MTS | ~196.7 µg/mL | Showed similar sensitivity to A549 cells. |

Experimental Protocols

Standardized in vitro assays are crucial for determining the cytotoxic potential of medical materials and their extracts. The following are detailed methodologies for key experiments commonly cited in the evaluation of cyanoacrylate cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., extracts from polymerized this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value from the dose-response curve.[8]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis (membrane damage).

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

-

Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Signaling Pathways in Cyanoacrylate Byproduct Cytotoxicity

The cytotoxic effects of cyanoacrylate byproducts, particularly formaldehyde, are mediated through the perturbation of specific cellular signaling pathways. Understanding these pathways is critical for a complete toxicological assessment.

Formaldehyde-Induced Signaling

Formaldehyde is a highly reactive molecule that can induce cellular stress, leading to apoptosis and inflammation. Key signaling pathways affected by formaldehyde include:

-

YAP/TAZ Pathway: This pathway is involved in mechanotransduction and cell proliferation. Formaldehyde can activate the YAP/TAZ pathway, potentially as a cellular stress response.

-

NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response. Formaldehyde can induce the activation of NF-κB, leading to the transcription of pro-inflammatory genes.[9][10]

-

PTEN/PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Formaldehyde has been shown to suppress the tumor suppressor PTEN, leading to the activation of the pro-survival PI3K/Akt pathway, which can be a compensatory response to cellular damage.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of this compound tissue adhesive in management of pediatric lacerations: An alternative to suturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of NF-kappa B requires proteolysis of the inhibitor I kappa B-alpha: signal-induced phosphorylation of I kappa B-alpha alone does not release active NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoamyl 2-cyanoacrylate physical and chemical properties

An In-Depth Technical Guide to Isoamyl 2-Cyanoacrylate: Physical and Chemical Properties

Introduction

This compound is a long-chain alkyl ester of cyanoacrylic acid, recognized for its applications as a rapid-acting adhesive, particularly in the medical field.[1][2][3] As a member of the cyanoacrylate family, its defining characteristic is the ability to undergo rapid anionic polymerization upon contact with moisture.[4] This property allows it to function as an effective tissue adhesive for wound closure in various surgical procedures, including dermatological, dental, and emergency medicine.[1][5] Compared to shorter-chain cyanoacrylates like ethyl or methyl esters, this compound exhibits lower histotoxicity and a slower degradation rate, enhancing its biocompatibility.[4][6] This guide provides a comprehensive overview of the core physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is chemically known as 3-methylbutyl 2-cyanoprop-2-enoate.[7][8] It is a monomeric liquid that forms the basis of various medical-grade bio-adhesives.[4][5]

-

Common Name: this compound

-

Synonyms: Isopentyl 2-cyanoacrylate, 3-methylbutyl 2-cyanoprop-2-enoate[7][8][9]

Caption: Chemical structure of this compound.

Physical Properties

The physical characteristics of this compound are crucial for its application as a liquid adhesive. It is typically supplied as a sterile, colorless liquid monomer.[4][12]

| Property | Value | Source(s) |

| Molecular Weight | 167.21 g/mol | [7][11][13] |

| Density | 0.9795 g/cm³ | [11] |

| Boiling Point | 244.5 ± 23.0 °C (Predicted) | [11] |

| Appearance | Colorless Liquid | [12] |

Viscosity: this compound is available in various viscosity grades, typically categorized as low, medium, and high.[14] This allows for its use in diverse applications, from penetrating tight-fitting joints to filling larger gaps.[14][15] While specific values for this compound are formulation-dependent, general cyanoacrylate viscosity ranges are:

-

Low Viscosity: 1–10 centipoise (cps)[15]

-

Medium Viscosity: 50–200 cps[15]

-

High Viscosity (Gel): 500–3,000+ cps[15]

Solubility: While specific solubility data for this compound is not readily available, cyanoacrylates are generally soluble in organic solvents such as acetone and nitromethane. They polymerize rapidly in the presence of weak bases like water and alcohols.[12][16]

Chemical Properties and Reactivity

Polymerization

The most critical chemical property of this compound is its ability to undergo rapid anionic polymerization.[4][12] This reaction is initiated by weak nucleophiles, most commonly the hydroxyl ions present in ambient moisture on surfaces.[12] The polymerization process is exothermic, releasing heat as it cures.[1]

The mechanism proceeds in two main stages:

-

Initiation: A nucleophile (e.g., OH⁻ from water) attacks the electron-deficient β-carbon of the monomer's vinyl group. This breaks the carbon-carbon double bond and forms a resonance-stabilized carbanion.[12]

-

Propagation: The newly formed carbanion acts as a potent nucleophile, attacking another monomer molecule. This process repeats, rapidly forming long polymer chains that create a strong adhesive bond.[12]

Caption: Anionic polymerization mechanism of this compound.

Curing Characteristics

-

Setting Time: The adhesive solidifies rapidly upon application, typically achieving fixture strength within 5 to 10 seconds.[4]

-

Full Cure: While initial bonding is fast, achieving maximum bond strength requires a full cure, which typically takes 8 to 24 hours.[17]

-

Influence of Environment: The cure speed is significantly influenced by ambient conditions. Higher humidity provides more initiators (water), accelerating the polymerization rate.[17] Similarly, an increase in temperature will speed up the reaction; a 10°C rise can roughly double the reaction rate.[17]

Stability and Storage

To prevent premature polymerization, liquid this compound monomers are stabilized with inhibitors. These typically include a free-radical inhibitor (like butylated hydroxyl anisole) and an anionic polymerization inhibitor (like sulfur dioxide).[18][19]

-

Shelf Life: Unopened containers typically have a shelf life of 12 to 24 months.[14]

-

Storage Conditions: For optimal stability, the adhesive should be stored in a cool, dark, and dry location to protect it from moisture, heat, and light, which can initiate polymerization.[20]

-

Degradation: Over time or with improper storage, the monomer can begin to degrade or partially polymerize, leading to increased viscosity, slower curing times, and reduced final bond strength.[21]

Biological Properties and Toxicological Profile

-

Biocompatibility and Toxicity: this compound is considered biocompatible and is used for medical applications.[4][14] Longer-chain cyanoacrylates are significantly less histotoxic than short-chain variants (e.g., methyl- and ethyl-cyanoacrylate).[4][6] This is because they degrade more slowly, reducing the rate of release of potential irritants like formaldehyde and cyanoacetate into surrounding tissues.[4][22] Medical-grade formulations are described as sterile, non-toxic, and non-allergic.[4]

-

Bacteriostatic Properties: The adhesive forms a barrier that is bacteriostatic, helping to protect wounds from infection.[1][4]

-

Biodegradability: this compound is biodegradable and is eventually eliminated from the body.[1]

Experimental Protocols

Viscosity Measurement

Objective: To determine the flow resistance of the liquid monomer using a rotational viscometer, a key quality control parameter.[18][23]

Apparatus:

-

Rotational Viscometer (e.g., Brookfield Viscometer)[18]

-

Appropriate spindle for the expected viscosity range

-

Temperature-controlled water bath or chamber (set to 25 °C)

-

Sample of this compound

Methodology:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Equilibrate the adhesive sample to the test temperature of 25 °C.[18]

-

Select a spindle and rotational speed appropriate for the expected viscosity. For low-viscosity liquids, a higher speed may be necessary.

-

Immerse the spindle into the sample up to the marked level, avoiding the introduction of air bubbles.

-

Allow the spindle to rotate in the sample until the reading on the viscometer stabilizes.

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

Repeat the measurement at different rotational speeds to assess if the fluid is Newtonian or non-Newtonian.

Accelerated Aging Stability Study

Objective: To estimate the long-term shelf life and stability of the monomer under controlled laboratory conditions. This protocol simulates real-time aging at an accelerated rate.[18][21]

Apparatus:

-

Laboratory oven capable of maintaining 80 °C ± 2 °C

-

Sealed containers of this compound

-

Viscometer and/or equipment for bond strength testing

Methodology:

-

Place several sealed samples of the cyanoacrylate adhesive into a laboratory oven set to 80 °C.[18]

-

The duration of the test is based on the Arrhenius equation, where a 10°C increase in temperature approximately doubles the chemical reaction rate. A common industry practice is that 12 days at 80 °C simulates a 2-year shelf life at ambient temperature.[18][21]

-

At predetermined intervals (e.g., Day 0, Day 3, Day 6, Day 9, Day 12), remove one sample from the oven.[18]

-

Allow the sample to cool completely to room temperature.

-

Perform stability tests on the aged sample. The most common test is viscosity measurement, as a significant increase indicates degradation and polymerization.[18][21]

-

Plot the change in viscosity over time to assess the stability profile of the formulation.

Tensile Shear Strength Measurement

Objective: To measure the adhesive bond strength between two substrates, based on the ASTM D1002 standard.[21]

Apparatus:

-

Universal Testing Machine with a suitable load cell

-

Test substrates (e.g., steel, aluminum, or plastic coupons)

-

Micrometer for precise measurement of substrate dimensions

-

Fixtures for gripping the test specimens

Methodology:

-

Substrate Preparation: Clean and degrease the bonding surfaces of the test substrates according to ASTM D1002 specifications. Measure the width and length of the bonding overlap area.

-

Adhesive Application: Apply a single drop of this compound to the end of one substrate.

-

Assembly: Immediately join the second substrate, creating a defined overlap (e.g., 0.5 inches). Apply light pressure to spread the adhesive into a thin, uniform film.

-

Curing: Allow the assembled specimen to cure under standard laboratory conditions (e.g., 25 °C and 50% relative humidity) for at least 24 hours to ensure a full cure.[17]

-

Testing: Mount the cured specimen in the grips of the universal testing machine.

-

Load Application: Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[21]

-

Data Recording: Record the maximum load (in Newtons or pounds-force) reached before failure.

-

Calculation: Calculate the shear strength by dividing the maximum load by the overlap area. The result is typically expressed in megapascals (MPa) or pounds per square inch (psi).

Caption: Experimental workflow for Tensile Shear Strength testing.

Conclusion

This compound is a specialized monomer with a unique combination of physical and chemical properties that make it highly valuable in advanced applications, particularly as a medical-grade tissue adhesive. Its rapid, moisture-initiated polymerization, strong bonding capabilities, enhanced biocompatibility compared to shorter-chain analogs, and bacteriostatic nature are key attributes. For researchers and drug development professionals, a thorough understanding of its viscosity, stability under storage, and mechanical strength, as determined by the protocols outlined, is essential for its effective and safe implementation in novel medical devices and clinical procedures.

References

- 1. Iso Amyl 2 Cyanoacrylate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. mrmed.in [mrmed.in]

- 3. Iso Amyl 2-Cyanoacrylate: Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 4. Evaluation of this compound tissue adhesive in management of pediatric lacerations: An alternative to suturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medbayint.com [medbayint.com]

- 6. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H13NO2 | CID 29626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scitoys.com [scitoys.com]

- 9. CAS # 19475-26-4, this compound: more information. [ww.chemblink.com]

- 10. This compound | 19475-26-4 [chemicalbook.com]

- 11. This compound | 19475-26-4 [m.chemicalbook.com]

- 12. pcbiochemres.com [pcbiochemres.com]

- 13. GSRS [precision.fda.gov]

- 14. ISO Amyl 2 Cyanoacrylate: Fast, Strong Bonding Solution [accio.com]

- 15. zdschemical.com [zdschemical.com]

- 16. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]

- 17. aronalpha.net [aronalpha.net]

- 18. US20140186289A1 - Cyanoacrylate Tissue Adhesives with Desirable Permeability and Tensile Strength - Google Patents [patents.google.com]

- 19. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. raajournal.com [raajournal.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. adhesivesmag.com [adhesivesmag.com]

An In-depth Technical Guide to the Solubility of Isoamyl 2-Cyanoacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl 2-cyanoacrylate, a monomer crucial in the formulation of medical and industrial adhesives. Understanding its solubility is paramount for its application in drug delivery systems, medical device manufacturing, and other advanced scientific endeavors. This document details the predicted solubility of this compound in a range of common organic solvents, provides a robust experimental protocol for solubility determination, and illustrates key chemical processes and workflows.

Core Concepts: Understanding Cyanoacrylate Solubility

Cyanoacrylates are a class of monomers known for their rapid anionic polymerization in the presence of moisture or other weak bases.[1] The solubility of a specific cyanoacrylate monomer, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a polar cyano and ester group combined with a non-polar isoamyl chain, dictates its affinity for various solvents. Generally, cyanoacrylate esters exhibit good solubility in polar aprotic solvents.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, predictions can be made based on the known solubility of structurally similar long-chain cyanoacrylate esters, such as n-butyl and octyl cyanoacrylate.[2][3] These compounds are soluble in a range of polar aprotic solvents. It is important to note that this compound is insoluble in water.[2]

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature.

| Solvent | Predicted Solubility | Solvent Type |

| Acetone | Soluble | Polar Aprotic |

| Methyl Ethyl Ketone (MEK) | Soluble | Polar Aprotic |

| Nitromethane | Soluble | Polar Aprotic |

| Methylene Chloride | Soluble | Halogenated |

| Chloroform | Soluble | Halogenated |

| Tetrahydrofuran (THF) | Soluble | Ether |

| Ethyl Acetate | Soluble | Ester |

| Toluene | Sparingly Soluble | Aromatic |

| Hexane | Insoluble | Nonpolar Aliphatic |

| Water | Insoluble | Polar Protic |

Note: This data is predictive and based on the solubility of analogous compounds. Experimental verification is recommended for specific applications.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with airtight caps

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved monomer should be visible.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding any undissolved material.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, undissolved particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause polymerization or degradation of the monomer.

-

Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

-

Chromatographic Analysis (for higher accuracy):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibration range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation:

Record the solubility data in a table, specifying the solvent, temperature, and the determined solubility value with appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualizing Key Processes

To further aid in the understanding of this compound's chemical behavior and the experimental procedures for its characterization, the following diagrams are provided.

References

Spectroscopic Analysis of Isoamyl 2-Cyanoacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of isoamyl 2-cyanoacrylate, a monomer widely recognized for its application as a tissue adhesive in the medical and pharmaceutical fields. Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents a detailed, theoretical analysis based on its chemical structure and established principles of spectroscopy. The information herein is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of products containing this compound.

Chemical Structure and Properties

-

IUPAC Name: 3-methylbutyl 2-cyanoprop-2-enoate[1]

-

Molecular Formula: C₉H₁₃NO₂[1]

-

Molecular Weight: 167.20 g/mol [1]

-

CAS Number: 19475-26-4[1]

Spectroscopic Analysis Workflow

The spectroscopic analysis of this compound typically follows a standardized workflow to ensure the identity, purity, and stability of the compound. This process is crucial for both research and quality control purposes.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy